2-(2-Methoxyethoxy)phenylboronic acid

Vue d'ensemble

Description

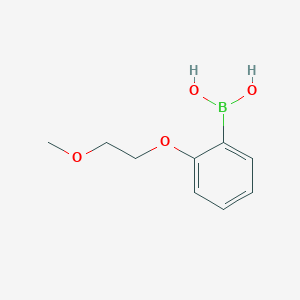

“2-(2-Methoxyethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C9H13BO4 . It is used in various research applications .

Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethoxy)phenylboronic acid” consists of a phenyl ring attached to a boronic acid group (BO3H2) and a 2-methoxyethoxy group . The average mass of the molecule is 196.008 Da .Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)phenylboronic acid” is a solid substance . It has a molecular weight of 196.01 . More specific physical and chemical properties like melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique

Wound Healing Applications

One study developed pH/glucose dual-responsive metformin-release hydrogel dressings enhanced with phenylboronic acid for diabetic foot wound healing. These hydrogels showed promising effects in reducing inflammation and enhancing angiogenesis, indicating a potential for chronic wound management in diabetic patients (Liang et al., 2022).

Supramolecular Chemistry

Phenylboronic acids, including derivatives like 2-(2-Methoxyethoxy)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies, obtained through O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding interactions, showcase the versatility of phenylboronic acids in constructing complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Catalysis and Organic Synthesis

Research demonstrates the catalytic capabilities of phenylboronic acids in organic synthesis, such as the rhodium-catalyzed coupling of silylphenylboronic acids with alkynes, leading to the formation of benzosiloles. This showcases the role of phenylboronic acids in facilitating carbon-silicon bond cleavage and forming complex organic compounds (Tobisu et al., 2009).

Sensing and Detection

Phenylboronic acid derivatives are integral to the development of glucose-responsive materials, illustrating their potential in biomedical applications such as self-regulated insulin delivery systems. The unique glucose-sensing properties of these compounds make them suitable for use in physiological conditions, highlighting their relevance in diabetes management (Matsumoto, Yoshida, & Kataoka, 2004).

Nanotechnology

In the field of nanotechnology, phenylboronic acid-containing nanomaterials have been synthesized for various applications, including drug delivery and sensing. These materials, characterized by unique stimuli-responsive properties, open up new avenues for the development of smart nanoscale devices (Hasegawa, Nishida, & Vlies, 2015).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical processes due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .

Result of Action

Boronic acids, in general, can influence various biological processes due to their ability to interact with various biological targets .

Action Environment

The action, efficacy, and stability of 2-(2-Methoxyethoxy)phenylboronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Furthermore, the presence of other reactive species can also influence the action of boronic acids .

Safety and Hazards

The safety data sheet indicates that “2-(2-Methoxyethoxy)phenylboronic acid” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Propriétés

IUPAC Name |

[2-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUUWXVSSBFFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595571 | |

| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(2-Methoxyethoxy)phenyl)boronic acid | |

CAS RN |

1122568-09-5 | |

| Record name | [2-(2-Methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.